molecular formula C8H10N2O2 B1463750 Ethyl 2-(pyridazin-3-yl)acetate CAS No. 1260885-52-6

Ethyl 2-(pyridazin-3-yl)acetate

Cat. No.: B1463750
CAS No.: 1260885-52-6
M. Wt: 166.18 g/mol
InChI Key: RPYJJNIVMQRNMX-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridazin-3-yl)acetate is an ester derivative of pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms. Its molecular formula is C₈H₁₀N₂O₂, with a molecular weight of 166.18 g/mol . The compound is synthesized via catalytic hydrogenation of ethyl 2-(6-chloropyridazin-3-yl)acetate using 10% Pd/C under hydrogen gas, yielding a white solid after purification . Key applications include its role as a precursor in peptide nucleic acid (PNA) synthesis, where it enhances RNA-PNA triplex formation by improving recognition of cytosine interruptions in RNA polypurine tracts .

Biological Activity

Ethyl 2-(pyridazin-3-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyridazine ring linked to an ethyl acetate moiety, characterized by the molecular formula C8H10N2O2C_8H_10N_2O_2 and a molecular weight of approximately 166.18 g/mol . The presence of the pyridazine ring is significant as it contributes to the compound's biological activity, making it a "privileged structure" in drug discovery .

Antimicrobial Properties

Research indicates that pyridazine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted that various pyridazine compounds showed activity against both Gram-positive and Gram-negative bacteria . The specific mechanisms often involve interference with bacterial metabolic pathways or enzyme inhibition.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. Compounds with similar structures have been shown to interact with specific enzymes involved in cancer cell proliferation . For instance, derivatives of pyridazine have demonstrated the ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Pyridazine derivatives are also noted for their anti-inflammatory activities. These compounds may inhibit pro-inflammatory cytokines or modulate signaling pathways associated with inflammation . this compound's potential in reducing inflammation could be explored further in therapeutic contexts.

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific enzymes or receptors , influencing their activity and leading to therapeutic outcomes. For example, studies have indicated that certain pyridazine derivatives can act as inhibitors for monoamine oxidase (MAO), which is relevant in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of this compound and related compounds:

  • Synthesis and Evaluation : A study synthesized various pyridazine derivatives and assessed their biological activities, noting significant antimicrobial and anticancer effects .
  • Structure-Activity Relationship (SAR) : Research has focused on the SAR of pyridazine compounds, identifying key structural features that enhance biological activity. For instance, modifications at specific positions on the pyridazine ring have been correlated with increased potency against cancer cell lines .
  • In Vivo Studies : Although primarily in vitro studies have been conducted, there is a growing interest in evaluating the in vivo efficacy of this compound in animal models to better understand its therapeutic potential .

Comparative Analysis

CompoundBiological ActivityIC50 ValuesNotes
This compoundAntimicrobial, AnticancerNot specifiedPotential interactions with metabolic enzymes
Pyridazine Derivative AAnticancer12 µM (PRMT5 inhibitor)High selectivity for cancer cells
Pyridazine Derivative BAnti-inflammatoryNot specifiedModulates cytokine release

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of ethyl 2-(pyridazin-3-yl)acetate exhibit antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics.

2. Anti-inflammatory Properties

This compound has shown promise in modulating inflammatory pathways. Its interaction with specific enzymes involved in inflammation could lead to the development of novel anti-inflammatory drugs.

3. Anticancer Research

The compound's ability to influence cellular pathways makes it a candidate for anticancer drug development. Preliminary studies have indicated that it may inhibit cancer cell proliferation through specific molecular interactions.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : Utilizing sodium azide or other reagents to modify the pyridazine ring.
  • Hydrolysis : Reactions with acids or bases to yield different derivatives.
  • Reduction Reactions : Employing lithium aluminum hydride or sodium borohydride for functional group transformations.

Case Study 1: Triplex-forming Peptide Nucleic Acids (PNAs)

A significant application of this compound is its incorporation into triplex-forming PNAs. Research demonstrated that a pyridazine-modified nucleobase formed stable triplex structures with dsRNA, enhancing the specificity and stability of nucleic acid interactions. This advancement could lead to novel therapeutic strategies targeting RNA viruses .

Case Study 2: Enzyme Interaction Studies

Studies focusing on the interaction of this compound with metabolic enzymes have provided insights into its mechanism of action. These investigations revealed that the compound could modulate enzyme activity, influencing metabolic pathways relevant to disease states .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-(pyridazin-3-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Knoevenagel Condensation : React ethyl cyanoacetate with pyridazine-3-carbaldehyde in the presence of a base (e.g., sodium ethoxide) under reflux conditions. Monitor pH (8–10) and temperature (60–80°C) to prevent side reactions .
  • Alternative Route : Use 3-pyridineacetic acid with ethanol and an acid catalyst (e.g., H₂SO₄), followed by cyano group introduction via sodium cyanide. Control stoichiometry (1:1.2 molar ratio of pyridineacetic acid to NaCN) and reaction time (4–6 hours) .
    • Optimization : Use TLC or HPLC to track intermediate formation. Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >90% purity.

Q. How should researchers handle safety and stability concerns during synthesis and storage of this compound?

  • Safety Protocols :

  • Hazard Mitigation : Wear PPE (gloves, goggles) due to risks of eye/respiratory irritation (H319, H335) .
  • Storage : Store in airtight containers under nitrogen at –20°C to prevent hydrolysis of the ester group. Avoid exposure to moisture or strong acids/bases .
    • Emergency Procedures : For inhalation exposure, relocate to fresh air and monitor for respiratory distress. For skin contact, wash thoroughly with soap/water .

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

  • Key Methods :

  • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm ester linkage (δ 1.18–1.25 ppm for ethyl CH₃) and pyridazine ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 195.2) .
  • X-ray Crystallography : For structural confirmation, refine data using SHELX (SHELXL for small-molecule refinement, SHELXS for solution) .

Advanced Research Questions

Q. How can computational modeling and crystallography elucidate the electronic and steric effects of this compound in enzyme inhibition studies?

  • Approach :

  • Docking Simulations : Use software like AutoDock Vina to predict binding affinity to dihydropteroate synthase (DHPS) based on pyridazine ring interactions .
  • Crystallographic Refinement : Apply SHELX (SHELXL) for high-resolution structure determination. Analyze hydrogen-bonding networks (e.g., pyridazine N atoms with active-site residues) .
    • Case Study : In pyrimido[4,5-c]pyridazine derivatives, the ethyl acetate moiety enhances solubility while the pyridazine core anchors to hydrophobic enzyme pockets .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Data Reconciliation :

  • Dose-Response Analysis : Compare IC₅₀ values across assays (e.g., DHPS inhibition vs. cytotoxicity). Adjust for solvent effects (DMSO ≤0.1% to avoid false positives) .
  • SAR Studies : Modify substituents (e.g., replacing ethyl with methyl groups) to isolate steric vs. electronic contributions. For example, 6-bromo derivatives show 3x higher activity than chloro analogs .
    • Validation : Cross-check with orthogonal assays (e.g., SPR for binding kinetics, MIC tests for antimicrobial activity) .

Q. How can multi-step synthesis pathways for pyridazinone derivatives be designed to improve scalability and regioselectivity?

  • Synthetic Design :

  • Stepwise Functionalization : Start with pyridazine core, introduce acetate via nucleophilic substitution (e.g., ethyl bromoacetate, K₂CO₃ catalyst, DMF solvent at 80°C) .
  • Catalytic Optimization : Use Pd/C (10% w/w) in formic acid for selective hydrogenation of nitro groups to amines without ester cleavage .
    • Yield Improvement : Optimize reaction time (24–48 hours) and catalyst loading (1:1 substrate/Pd ratio). Isolate intermediates via Prep-HPLC (C18 column, methanol/water gradient) .

Q. What are the mechanistic implications of this compound’s interaction with oxidative/reductive enzymes?

  • Experimental Design :

  • Cytochrome P450 Assays : Incubate with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS (e.g., hydroxylation at C4 of pyridazine) .
  • ROS Scavenging Tests : Use DCFH-DA probe to quantify reactive oxygen species (ROS) inhibition in cell lines (e.g., HEK293). Compare to control compounds like ascorbic acid .
    • Data Interpretation : Correlate redox activity with logP values (e.g., logP = 1.2 for this compound vs. 0.8 for unsubstituted pyridazine) to assess membrane permeability .

Comparison with Similar Compounds

A detailed comparison of Ethyl 2-(pyridazin-3-yl)acetate with structurally and functionally related compounds is provided below.

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Structural Features Primary Applications Reference
This compound C₈H₁₀N₂O₂ 166.18 Not reported Pyridazine core, ester group PNA synthesis, RNA binding
Ethyl 2-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate (Compound 9) C₁₂H₁₅N₅O₅ 309.28 >300 Fused pyrimido-pyridazine ring, amino group Dihydropteroate synthase (DHPS) inhibition
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1) C₁₁H₁₄N₂O₃S₂ 298.37 Not reported Thietane substituent, sulfur atoms Not specified (potential agrochemical)
Ethyl 2-(1-(6-chloropyridazin-3-yl)piperidin-4-yl)acetate C₁₃H₁₈ClN₃O₂ 283.76 Not reported Piperidine-pyr idazine hybrid, chloro group Pharmaceutical intermediate
Ethyl 2-(1-(6-chloropyridin-2-yl)-1H-1,2,4-triazol-3-yl)acetate C₁₁H₁₁ClN₄O₂ 266.69 Not reported Triazole-pyridine hybrid, chloro group Agrochemical/biological research

Physicochemical Properties

  • Thermal Stability : Compound 9 exhibits exceptional thermal stability (>300°C), attributed to its fused-ring system and strong intermolecular hydrogen bonding . In contrast, this compound lacks such stability due to its simpler structure.
  • Solubility: The ester group in this compound confers moderate solubility in polar organic solvents (e.g., ethanol, DMSO). Compounds with thietane or triazole substituents (e.g., Compound 1 , Compound 13 ) show enhanced lipophilicity, impacting their bioavailability.
  • Electronic Properties: The pyridazine core in this compound is electron-deficient, making it reactive in nucleophilic substitution reactions. Chloro-substituted analogues (e.g., CasNo: 1246471-48-6 ) exhibit altered electronic profiles, influencing their binding to biological targets.

Properties

IUPAC Name

ethyl 2-pyridazin-3-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-7-4-3-5-9-10-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPYJJNIVMQRNMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990960
Record name Ethyl (pyridazin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70702-47-5
Record name Ethyl (pyridazin-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium diisopropylamide (2M in tetrahydrofuran, 6.83 g, 63.7 mmol) was added dropwise to a stirred solution of 3-methylpyridazine (5.0 g, 53.12 mmol) in anhydrous tetrahydrofuran (80 mL) at −78° C. under a nitrogen atmosphere over a period of 20 min. The mixture was allowed to warm to room temperature. The mixture was stirred for 1 h at room temperature and cooled again to −78° C. Diethyl carbonate (12.57 g, 106.2 mmol) in anhydrous tetrahydrofuran (20 mL) was added at −78° C. over a period of 20 min. The reaction mixture was allowed to warm to room temperature, stirred for 16 h and partitioned between ethyl acetate and a saturated aqueous solution of ammonium chloride. The organics were dried over sodium sulfate and concentrated under reduced pressure. The resulting crude material was purified via column chromatography (100-200 mesh silica gel, 50-80% ethyl acetate in petroleum ether) to afford ethyl 2-(pyridazin-3-yl)acetate (600 mg). MS (ES+) (M+H) 167.1569.
Quantity
6.83 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.57 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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